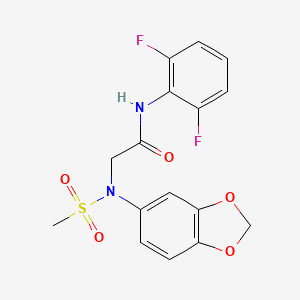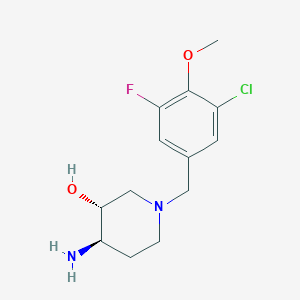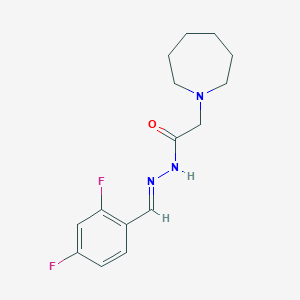![molecular formula C17H19N3O2 B5537910 N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)
N-[4-(4-morpholinyl)phenyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves complex reactions such as refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride and characterizing the products using NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies are also employed to confirm the structure of the synthesized compounds (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction methods, revealing details such as lattice parameters and crystal systems. These structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds with morpholine groups can lead to the formation of products with significant biological activity. These reactions often involve the use of various reactants and conditions to achieve the desired compounds, which are then tested for activities such as antibacterial, antioxidant, and anti-TB properties (Mamatha S.V et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Modulating Activity
N-[4-(4-morpholinyl)phenyl]-N'-phenylurea belongs to a class of compounds that have been studied for their antimicrobial properties. A study highlighted the antimicrobial and modulating activity of a related compound, 4-(Phenylsulfonyl) morpholine, against multi-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi including Candida albicans. This indicates a potential application of N-[4-(4-morpholinyl)phenyl]-N'-phenylurea in combating microbial resistance when combined with other antimicrobial agents like amikacin, significantly reducing the minimum inhibitory concentration required to inhibit bacterial growth (Oliveira et al., 2015).
Role in Zebrafish Development
Another study explored the sensitivity of zebrafish cranial neural crest and extraocular muscle development to changes in retinoic acid and insulin-like growth factor signaling. Although this research focused on 1-phenyl 2-thiourea, it showcases the broader research interest in understanding how morpholine derivatives impact developmental processes in model organisms. Such studies could provide insights into the developmental roles and potential toxicological effects of compounds like N-[4-(4-morpholinyl)phenyl]-N'-phenylurea (Bohnsack et al., 2011).
DNA Binding and Biological Activity
Research on platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline, which shares structural similarities with the morpholine moiety, demonstrated significant biological activity against the L1210 Murine leukemia cell line. This highlights the potential of N-[4-(4-morpholinyl)phenyl]-N'-phenylurea derivatives in designing new therapeutic agents with targeted biological activities, such as anticancer properties (Brodie et al., 2004).
Antimicrobial and Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives, including those with morpholine groups, were synthesized and exhibited significant in vitro antimicrobial activity against pathogenic bacteria and fungi. Additionally, these compounds showed promising in vivo hypoglycemic activities in diabetic rat models, suggesting the potential of morpholine derivatives like N-[4-(4-morpholinyl)phenyl]-N'-phenylurea in developing new treatments for bacterial infections and diabetes (Al-Wahaibi et al., 2017).
Environmentally Friendly Catalysts
Morpholine derivatives have been evaluated as catalysts in the preparation of polyurethane foams, seeking alternatives to traditional, less environmentally friendly catalysts. This research direction underscores the versatility of morpholine-based compounds, including N-[4-(4-morpholinyl)phenyl]-N'-phenylurea, in industrial applications, particularly in the development of more sustainable manufacturing processes (Strachota et al., 2008).
Eigenschaften
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(18-14-4-2-1-3-5-14)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h1-9H,10-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUPYJBWGDFHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholin-4-ylphenyl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)
![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)
![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)



![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)



